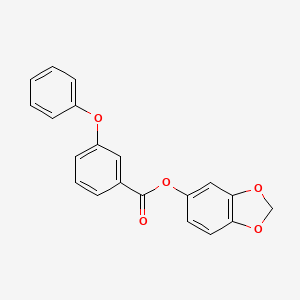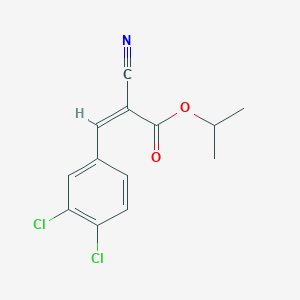
N-cycloheptyl-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and neuroscience. This compound is commonly referred to as CHMP or KP-544, and it has been studied extensively for its ability to modulate the activity of certain neurotransmitter systems in the brain.
作用機序
The mechanism of action of CHMP involves its ability to modulate the activity of certain neurotransmitter systems in the brain. It has been shown to increase the release of dopamine and acetylcholine, which are important neurotransmitters involved in various cognitive and motor functions. CHMP also acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
CHMP has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine and acetylcholine, which can improve cognitive and motor functions. CHMP has also been shown to have neuroprotective effects, which can help prevent neuronal damage and degeneration in various neurological disorders.
実験室実験の利点と制限
The advantages of using CHMP in lab experiments include its well-established synthesis method, its ability to modulate neurotransmitter systems in the brain, and its potential applications in the development of new drugs for the treatment of various neurological disorders. The limitations of using CHMP in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research involving CHMP. One potential direction is the development of new drugs based on the structure of CHMP for the treatment of various neurological disorders. Another potential direction is the investigation of the long-term effects of CHMP on the brain and its potential for neuroprotection. Additionally, further research is needed to fully understand the mechanism of action of CHMP and its potential applications in various fields of study.
合成法
The synthesis of CHMP involves the condensation of cycloheptanone and N-methylpyrrolidine-2-one using an acid catalyst. The resulting product is then purified through recrystallization to obtain a high-purity compound. The synthesis method for CHMP has been well-established, and it has been reproduced in various research studies.
科学的研究の応用
CHMP has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have neuroprotective effects and can modulate the activity of certain neurotransmitter systems in the brain. This makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
N-cycloheptyl-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-15(12-7-4-2-3-5-8-12)14(18)11-16-10-6-9-13(16)17/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXIVHNOWQYVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyclopentyl-1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7504955.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)



![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
![2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7505001.png)
![N-[1-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-2,6-difluorobenzamide](/img/structure/B7505015.png)

